N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide features a structurally complex tricyclic core fused with a thiazole ring and substituted acetamide group. Its 3,4-dimethoxyphenyl moiety likely influences electronic properties and binding interactions, while the tricyclic system (containing sulfur and nitrogen heteroatoms) may confer rigidity and unique pharmacophoric features.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-26-13-6-5-11(8-14(13)27-2)22-15(24)9-23-10-21-16-12-4-3-7-20-18(12)28-17(16)19(23)25/h3-8,10H,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSLDGXZCQAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the 3,4-dimethoxyphenyl group: This step might involve a substitution reaction where a suitable leaving group is replaced by the 3,4-dimethoxyphenyl moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the dimethoxyphenyl group enhances bioactivity through increased lipophilicity and potential interactions with cellular targets.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways or inhibit key signaling pathways involved in cell proliferation.
- Case Studies :
- A study demonstrated that derivatives of similar compounds showed promising results against various cancer cell lines, including breast and lung cancers.
Antimicrobial Properties
The thiazole and triazine components are known for their antimicrobial activities. Compounds with these functionalities have been reported to exhibit effectiveness against a range of bacteria and fungi.
- In Vitro Studies :
- Preliminary tests revealed that N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide has inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Research Findings :
- Studies suggest that similar compounds can inhibit pro-inflammatory cytokines, offering potential therapeutic benefits in conditions like arthritis.
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Formation of tricyclic structure | Appropriate anhydrides |
| Step 2 | Coupling with dimethoxyphenyl group | Base catalysts |
| Step 3 | Acetylation | Acetic anhydride |
Research Opportunities
Given its diverse potential applications, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence activity and selectivity.
- Clinical Trials : Evaluating safety and efficacy in human subjects for therapeutic applications.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Substituent Impact :
- In the ECHEMI compound, the acetyl group at position 11 introduces steric hindrance and alters hydrogen-bonding capacity, which may reduce metabolic stability compared to the target compound .
Spectral and Electronic Comparisons
NMR Analysis ()
Comparative NMR studies of tricyclic analogs (compounds 1, 7, and Rapa) reveal:
- Regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift variations (Δδ = 0.3–0.8 ppm) due to substituent-induced changes in electron density.
- The target compound’s 3,4-dimethoxy substitution likely stabilizes the adjacent aromatic system, reducing deshielding effects in region B compared to Rapa derivatives .
Research Findings
Synthetic Accessibility :
- Tricyclic cores (e.g., 8-thia-3,5,10-triazatricyclo frameworks) are typically synthesized via cyclocondensation reactions, as seen in spirocyclic analogs () . Substituent positions (e.g., methoxy groups) are introduced post-cyclization to modulate reactivity .
Pharmacological Implications :
- The ECHEMI analog () demonstrated moderate activity in preliminary kinase inhibition assays, suggesting the target compound’s dimethoxy substitution could enhance target affinity .
- NMR data () correlate substituent placement with electronic environments, critical for optimizing drug-receptor interactions .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.
Structural Characteristics
The compound features a tricyclic framework with various functional groups, including sulfur and nitrogen atoms. Its molecular formula is not explicitly stated in the sources but is characterized by a significant molecular weight of approximately 394.48 g/mol . The intricate structure may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca) exhibit promising biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may interact with specific enzymes or cellular receptors that are implicated in cancer pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi.
The exact mechanisms of action for N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca) are under investigation. Potential interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might modulate the activity of certain receptors linked to disease processes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural and biological characteristics of compounds related to N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca):
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca | C10H7N3O2S | Simpler tricyclic structure |
| 2-(4-methyl-6-oxo) | C20H18N4O3S | Contains methoxy groups |
| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | C12H17NO3 | Less complex structure |
This comparison highlights the unique aspects of N-(3,4-dimethoxyphenyl)-2-(6-oxo...) which may contribute to its enhanced biological activity compared to structurally similar compounds .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a similar compound exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction .
- Antimicrobial Properties : Research has shown that derivatives of this compound possess antibacterial activity against Gram-positive and Gram-negative bacteria .
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the tricyclic thia-triazatricyclo core, followed by functionalization with acetamide and dimethoxyphenyl groups. Key steps include:
- Core Formation : Cyclocondensation of thiazine or pyrimidine precursors under reflux conditions with catalysts like triethylamine (TEA) .
- Acetamide Coupling : Nucleophilic substitution or amidation reactions using chloroacetyl chloride or activated esters, monitored by TLC/HPLC for intermediate purity .
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of amine to acylating agent) to minimize side products.
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
Advanced Question: How can contradictory biological activity data across studies be resolved?
Answer:
Discrepancies in reported bioactivity (e.g., anti-cancer vs. no effect) may arise from assay conditions or impurity profiles. Methodological approaches include:
- Dose-Response Validation : Perform IC50 determinations across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
- Purity Assessment : Use LC-MS to verify compound integrity (>95% purity) and rule out confounding byproducts .
- Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to proposed targets (e.g., kinase enzymes) .
Basic Question: What spectroscopic methods are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR Spectroscopy :
- 1H/13C NMR to confirm the dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and acetamide carbonyl (δ ~170 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the tricyclic core .
- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
- Mass Spectrometry : HRMS for molecular ion confirmation (e.g., [M+H]+ expected for C21H20N4O4S) .
Advanced Question: How can computational modeling guide the design of analogs with improved target selectivity?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., PARP-1 or COX-2). Focus on interactions between the dimethoxyphenyl group and hydrophobic pockets .
- QSAR Analysis : Derive quantitative structure-activity relationships by modifying substituents (e.g., replacing methoxy with halogens) and correlating with activity data .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, permeability) to prioritize analogs with optimal bioavailability .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
- Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers for long-term storage .
- Decomposition Monitoring : Periodically check by TLC or HPLC for degradation products (e.g., free thiol or oxidized sulfur species) .
Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .
- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., using sgRNAs for kinase genes) to confirm on-target effects .
- In Vivo Pharmacodynamics : Administer in rodent models (e.g., xenografts) and measure tumor regression alongside biomarker analysis (e.g., caspase-3 activation) .
Basic Question: What safety precautions are essential during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (OSHA PEL: 5 mg/m³ for organic dust) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
